molecular formula C13H14N2O3 B4569285 N-(12-OXAZOL-3-YL)-4-PROPOXYBENZAMIDE

N-(12-OXAZOL-3-YL)-4-PROPOXYBENZAMIDE

Cat. No.: B4569285
M. Wt: 246.26 g/mol
InChI Key: AVJJLEJVTQETMJ-UHFFFAOYSA-N
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Description

N-(12-OXAZOL-3-YL)-4-PROPOXYBENZAMIDE is a benzamide derivative featuring a 4-propoxybenzoyl core and an oxazole substituent at the N-position. The oxazole ring (a five-membered heterocycle containing nitrogen and oxygen) confers unique electronic and steric properties, while the propoxy group enhances lipophilicity. The compound’s synthesis likely involves coupling 4-propoxybenzoic acid derivatives with an oxazole-containing amine, followed by purification and structural validation via crystallography (e.g., SHELXL ).

Properties

IUPAC Name

N-(1,2-oxazol-3-yl)-4-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-2-8-17-11-5-3-10(4-6-11)13(16)14-12-7-9-18-15-12/h3-7,9H,2,8H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVJJLEJVTQETMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=NOC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(12-OXAZOL-3-YL)-4-PROPOXYBENZAMIDE typically involves the formation of the oxazole ring followed by its attachment to the benzamide moiety. One common method includes the cyclization of appropriate precursors under controlled conditions to form the oxazole ring. This is followed by a coupling reaction with 4-propoxybenzoyl chloride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(12-OXAZOL-3-YL)-4-PROPOXYBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The oxazole ring can be oxidized under specific conditions to form oxazole N-oxides.

    Reduction: Reduction reactions can target the benzamide moiety, potentially converting it to an amine.

    Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Oxazole N-oxides.

    Reduction: Amines derived from the benzamide moiety.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(12-OXAZOL-3-YL)-4-PROPOXYBENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(12-OXAZOL-3-YL)-4-PROPOXYBENZAMIDE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxazole ring and benzamide moiety can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The table below compares key structural features and inferred properties of N-(12-OXAZOL-3-YL)-4-PROPOXYBENZAMIDE with similar benzamide derivatives:

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Properties/Activities
This compound 4-propoxybenzamide, oxazol-3-yl 276.29 (calculated) High lipophilicity; potential kinase inhibition
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methylbenzamide, N,O-bidentate directing group 221.29 Metal-catalyzed C–H bond functionalization
NAT-1 Nicotinamide, 4-methoxyphenyl-thiazolidinone ~350 (estimated) Anti-inflammatory, metabolic modulation
BBAC Biphenyl, benzimidazole-thioacetyl ~500 (estimated) Neuroactive (ion channel targeting)
I-6273 Ethyl benzoate, methylisoxazole ~300 (estimated) Prodrug potential (ester hydrolysis)
Key Observations:
  • Oxazole vs. Thiazolidinone (NAT-1): The oxazole in the target compound may offer better metabolic stability than NAT-1’s thiazolidinone, which is prone to ring-opening reactions. However, oxazole’s electron-withdrawing nature could reduce solubility compared to NAT-1’s methoxy group .
  • Propoxy vs.
  • Amide Bond Reactivity : The oxazole’s electron-withdrawing effect may stabilize the amide bond, contrasting with ’s tertiary alcohol, which facilitates metal coordination .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The propoxy group (logP ~3.5 estimated) makes the target compound more lipophilic than NAT-1 (logP ~2.8) and ’s hydrophilic hydroxyl-containing analog (logP ~1.9). This could improve blood-brain barrier penetration but complicate aqueous formulation.
  • Solubility : Oxazole’s planar structure and low polarity may reduce solubility compared to I-6273’s ester group, which enhances polarity .
  • Metabolic Stability : Oxazole rings are generally resistant to oxidative metabolism, offering an advantage over ’s benzimidazole-thioether, which may undergo sulfur oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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